4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol
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Overview
Description
4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol is a complex organic compound characterized by its unique structure, which includes multiple hexafluoropropan-2-yl groups and a triazinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1,1,1,3,3,3-hexafluoropropan-2-ol under basic conditions to form the intermediate 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazine. This intermediate is then reacted with 4-aminophenol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.
Reduction: The triazinyl core can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The hexafluoropropan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine and phenol derivatives.
Scientific Research Applications
4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of high-performance coatings and adhesives due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the triazinyl core can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)aniline
- 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)benzoic acid
Comparison: Compared to similar compounds, 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol is unique due to the presence of the phenolic group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring strong interactions with biological molecules or metal ions.
Properties
Molecular Formula |
C15H8F12N4O3 |
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Molecular Weight |
520.23 g/mol |
IUPAC Name |
4-[[4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C15H8F12N4O3/c16-12(17,18)7(13(19,20)21)33-10-29-9(28-5-1-3-6(32)4-2-5)30-11(31-10)34-8(14(22,23)24)15(25,26)27/h1-4,7-8,32H,(H,28,29,30,31) |
InChI Key |
GKKFAFWKRUGVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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